Cas no 895021-50-8 (2-1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-phenylacetamide)

2-1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-phenylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-phenylacetamide
- 5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide, 1-(2,3-dimethylphenyl)-1,4-dihydro-4-oxo-N-phenyl-
- F2514-0307
- 2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide
- 895021-50-8
- 2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide
- 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide
- AKOS024655376
-
- インチ: 1S/C21H19N5O2/c1-14-7-6-10-18(15(14)2)26-20-17(11-23-26)21(28)25(13-22-20)12-19(27)24-16-8-4-3-5-9-16/h3-11,13H,12H2,1-2H3,(H,24,27)
- InChIKey: ZAOZWJMSQKHJOT-UHFFFAOYSA-N
- ほほえんだ: C1N(CC(NC2=CC=CC=C2)=O)C(=O)C2C=NN(C3=CC=CC(C)=C3C)C=2N=1
計算された属性
- せいみつぶんしりょう: 373.15387487g/mol
- どういたいしつりょう: 373.15387487g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 618
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 79.6Ų
じっけんとくせい
- 密度みつど: 1.31±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 13.44±0.70(Predicted)
2-1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-phenylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2514-0307-40mg |
2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide |
895021-50-8 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2514-0307-50mg |
2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide |
895021-50-8 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2514-0307-3mg |
2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide |
895021-50-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2514-0307-15mg |
2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide |
895021-50-8 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2514-0307-2μmol |
2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide |
895021-50-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2514-0307-20mg |
2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide |
895021-50-8 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2514-0307-75mg |
2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide |
895021-50-8 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2514-0307-10μmol |
2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide |
895021-50-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2514-0307-5μmol |
2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide |
895021-50-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2514-0307-1mg |
2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide |
895021-50-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
2-1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-phenylacetamide 関連文献
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
6. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
2-1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-phenylacetamideに関する追加情報
Comprehensive Overview of 2-1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-N-phenylacetamide (CAS No. 895021-50-8)
2-1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-N-phenylacetamide (CAS No. 895021-50-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the pyrazolo[3,4-d]pyrimidine family, a class of heterocyclic compounds known for their diverse biological activities. With its unique structural features, this molecule is being explored for potential applications in drug discovery and development.
The molecular structure of 2-1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-N-phenylacetamide combines a pyrazolo[3,4-d]pyrimidine core with 2,3-dimethylphenyl and phenylacetamide substituents. This configuration contributes to its potential as a bioactive molecule, particularly in targeting specific enzyme systems. Researchers are particularly interested in its kinase inhibition properties, which could have implications for various therapeutic areas.
Recent studies have focused on the structure-activity relationship (SAR) of pyrazolo[3,4-d]pyrimidine derivatives, including 2-1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-N-phenylacetamide. The presence of the dimethylphenyl group at position 1 and the phenylacetamide moiety at position 5 appears to significantly influence the compound's binding affinity and selectivity. These structural features are currently being optimized in medicinal chemistry programs to enhance pharmacological properties.
The synthesis of 2-1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-N-phenylacetamide typically involves multi-step organic transformations. Key steps include the construction of the pyrazolo[3,4-d]pyrimidine scaffold followed by selective functionalization at the 1- and 5-positions. Recent advancements in green chemistry approaches have been applied to improve the synthetic route's efficiency and sustainability, addressing growing concerns about environmentally friendly pharmaceutical production.
Analytical characterization of 2-1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-N-phenylacetamide employs standard techniques including NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods confirm the compound's identity and assess its purity, which is crucial for research applications. The development of robust analytical methods for this compound has been an active area of investigation, particularly for quality control in potential pharmaceutical applications.
In the context of current research trends, 2-1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-N-phenylacetamide is being evaluated for its potential in addressing age-related diseases and metabolic disorders. These areas represent significant unmet medical needs and are among the most searched topics in biomedical research. The compound's mechanism of action appears to involve modulation of cellular signaling pathways that are dysregulated in these conditions.
The pharmaceutical industry has shown growing interest in pyrazolo[3,4-d]pyrimidine derivatives like 2-1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-N-phenylacetamide due to their potential as selective kinase inhibitors. With the increasing focus on precision medicine and targeted therapies, compounds with specific inhibitory profiles are highly sought after. This aligns with current patient and physician searches for more effective and safer treatment options.
From a commercial perspective, the market for specialized pharmaceutical intermediates such as 2-1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-N-phenylacetamide is expanding. The compound is currently available for research purposes from several specialty chemical suppliers. Its price and availability fluctuate based on demand from academic and industrial research programs investigating novel therapeutic approaches.
Future research directions for 2-1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-N-phenylacetamide may include detailed pharmacokinetic studies, formulation development, and preclinical evaluation. These studies would build upon the current understanding of its biological activity and potentially lead to clinical applications. The compound represents an interesting case study in the rational design of bioactive molecules with specific target profiles.
For researchers working with 2-1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-N-phenylacetamide, proper handling and storage are essential to maintain compound integrity. While not classified as hazardous under standard regulations, it should be treated with appropriate precautions typical for laboratory chemicals. Storage recommendations generally include protection from light and moisture at controlled temperatures to ensure stability.
The scientific literature contains numerous references to pyrazolo[3,4-d]pyrimidine derivatives, with 2-1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-N-phenylacetamide representing a specific example of this pharmacologically important scaffold. Ongoing publications continue to explore the therapeutic potential of such compounds, addressing current challenges in drug discovery and meeting the healthcare needs identified through analysis of search trends and medical inquiries.
895021-50-8 (2-1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-phenylacetamide) 関連製品
- 35741-47-0(2-(4-Chlorophenyl)-3-oxo-4-phenylbutanenitrile)
- 2228291-78-7({2-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanamine)
- 2228626-95-5(5-(diethoxymethyl)-1,2-oxazol-4-amine)
- 2513289-74-0(BSJ-04-122)
- 76578-71-7((R)-Quizalofop Methyl)
- 893583-63-6(2-{(3,4-dichlorophenyl)methylamino}butan-1-ol)
- 877795-88-5(2-({5-methyl-3-phenylpyrazolo1,5-apyrimidin-7-yl}sulfanyl)-N-(2-nitrophenyl)acetamide)
- 1800541-83-6(3-(2-azidoethyl)-3-methyl-3H-diazirine)
- 333408-47-2(2-(3-Fluorophenyl)-4-thiazolidinecarboxylic acid)
- 2287311-01-5(7-bromo-4-methoxy-1-(2-methylpropyl)-1H-1,2,3-benzotriazole)



